

Safety evaluation of Flonicamid for pollinators and predatory insects

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Compound of Interest

Compound Name: *Flonicamid*

Cat. No.: *B1672840*

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Flonicamid's Safety Profile: A Comparative Guide for Researchers

An in-depth analysis of the insecticide **Flonicamid** reveals a generally favorable safety profile for pollinators and predatory insects when compared to many other insecticides, particularly neonicotinoids. However, sublethal effects and risks to specific beneficial species warrant careful consideration in integrated pest management (IPM) programs.

Flonicamid, a pyridinecarboxamide insecticide, operates through a unique mode of action, primarily as a feeding blocker.^{[1][2][3]} It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 29.^{[1][2]} Its mechanism involves the disruption of chordotonal organs in insects, which are responsible for hearing, balance, and movement, leading to feeding cessation. **Flonicamid** itself is a pro-insecticide that is metabolized into a more active compound, TFNA-AM. This metabolite acts on a pathway that leads to the activation of Transient Receptor Potential Vanilloid (TRPV) channels in the chordotonal organs, ultimately causing the insect to stop feeding and die from starvation or dehydration. This targeted action contributes to its selectivity, showing high efficacy against piercing-sucking pests like aphids, whiteflies, and thrips, while exhibiting lower toxicity to many non-target organisms.

Comparative Toxicity Analysis

Quantitative data from various studies indicate that **Flonicamid** is practically non-toxic to moderately toxic to honey bees, depending on the exposure route and duration. Its toxicity is

notably lower than many systemic insecticides, such as neonicotinoids. For predatory insects, studies have shown varying degrees of impact, with some species exhibiting high tolerance while others may be more susceptible.

Acute Toxicity Data for Pollinators and Predatory Insects

Insecticide	Species	Exposure Route	LD50/LC50	Toxicity Classification	Reference
Flonicamid	Apis mellifera (Honey Bee)	Contact	>100 µ g/bee	Practically Non-toxic	
Apis mellifera (Honey Bee)	Oral	>60.5 µ g/bee	Practically Non-toxic		
Propylea sp. (Ladybird Beetle)	-	-	Harmless		
Adalia bipunctata (Two-spot Ladybird)	-	No lethal effects on larvae and adults	Harmless		
Aphidius matricariae (Parasitoid Wasp)	Residual	LC50: 133.15 mg a.i./L	Less toxic than Acetamiprid		
Acetamiprid	Aphidius matricariae (Parasitoid Wasp)	Residual	LC50: 3.07 mg a.i./L	More toxic than Flonicamid	
Pymetrozine	Aphidius matricariae (Parasitoid Wasp)	Residual	LC50: 740.20 mg a.i./L	Less toxic than Flonicamid	
Imidacloprid	Adalia bipunctata (Two-spot Ladybird)	Residual & Ingestion	Highly toxic to larvae	Highly Toxic	

Sublethal Effects on Beneficial Insects

While acute toxicity data suggests a favorable profile for **Flonicamid**, it is crucial to consider sublethal effects that can impact the long-term health and efficacy of pollinator and predator populations. Research has shown that even at non-lethal doses, some insecticides can impair foraging behavior, learning, and reproduction in bees.

A study on the parasitoid wasp *Aphidius matricariae* found that while **Flonicamid** had lower lethal toxicity compared to acetamiprid, it still affected the wasp's functional response, though to a lesser extent than the neonicotinoid. Specifically, the handling time of the parasitoid was slightly increased. For honey bees, field and cage studies examining long-term exposure to sublethal concentrations of **Flonicamid** (up to 250 ppb in syrup) found no significant effects on survivorship, thermoregulation, syrup consumption, foraging activity, or hive weight gain. These findings suggest that at field-realistic concentrations, the risk to honey bee colonies is low. However, some research has indicated potential risks to bumblebees and solitary bees, which can be more vulnerable to pesticide exposure than honey bees.

Experimental Protocols

To ensure the reproducibility and comparability of toxicity data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of insecticide safety.

Acute Oral and Contact Toxicity Testing for Bees

This protocol is adapted from standard OECD guidelines for testing the acute toxicity of chemicals on honey bees.

Objective: To determine the median lethal dose (LD50) of an insecticide following a single oral or contact exposure.

Methodology:

- **Test Organisms:** Young adult worker honey bees (*Apis mellifera*) of uniform age and from healthy, queen-right colonies.
- **Test Substance Preparation:** The test insecticide is dissolved in a suitable carrier (e.g., acetone for contact, sucrose solution for oral) to prepare a range of concentrations.

- Exposure:
 - Oral Exposure: Individual bees are starved for 2-4 hours and then allowed to feed on a known volume of the treated sucrose solution.
 - Contact Exposure: A micro-applicator is used to apply a precise droplet of the insecticide solution to the dorsal thorax of each bee.
- Observation: Bees are kept in cages with adequate food and water at a controlled temperature and humidity. Mortality is recorded at 24, 48, and 72 hours post-exposure.
- Data Analysis: The LD50 is calculated using probit analysis or other appropriate statistical methods.

Sublethal Effects on Parasitoid Functional Response

This protocol outlines a method to assess the impact of insecticide exposure on the predation or parasitism efficiency of a beneficial insect.

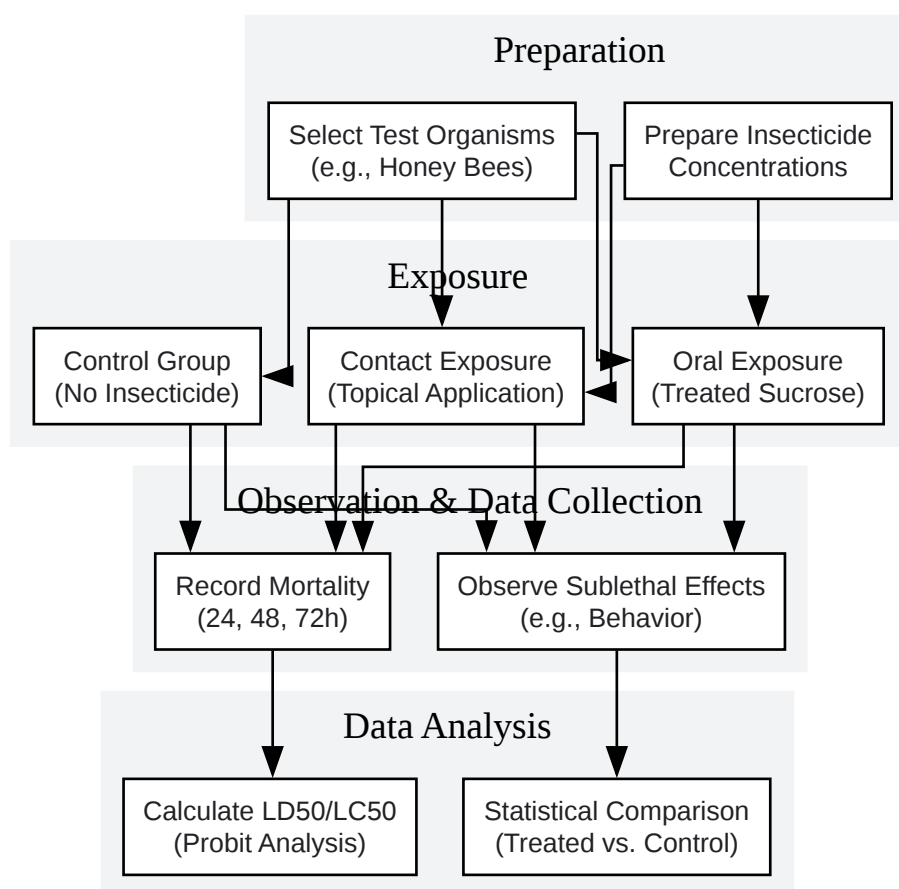
Objective: To evaluate the sublethal effects of an insecticide on the functional response (the rate at which a predator or parasitoid attacks its prey/host as a function of prey/host density) of a beneficial insect.

Methodology:

- Test Organisms: Adult parasitoid wasps (e.g., *Aphidius matricariae*) and their host aphids.
- Insecticide Exposure: Parasitoids are exposed to a sublethal concentration (e.g., LC25) of the test insecticide through a residual bioassay on a treated surface.
- Experimental Arenas: Individual parasitoids are introduced into arenas containing different densities of host aphids.
- Observation: The number of parasitized aphids is counted after a set period (e.g., 24 hours).
- Data Analysis: The type of functional response (Type I, II, or III) is determined, and the attack rate and handling time are calculated to compare the efficiency of treated and untreated parasitoids.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.



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